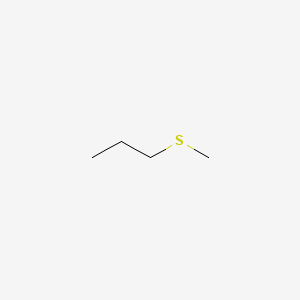

Methyl propyl sulfide

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl propyl sulfide and similar compounds often involves reactions that highlight the versatility and reactivity of sulfur-containing molecules. One method for synthesizing sulfur and selenium compounds, including those similar to methyl propyl sulfide, utilizes sodium borohydride in ethanol–DMF for E–E bond cleavage at room temperature, providing a straightforward approach to these types of compounds (Bhasin et al., 2004).

Molecular Structure Analysis

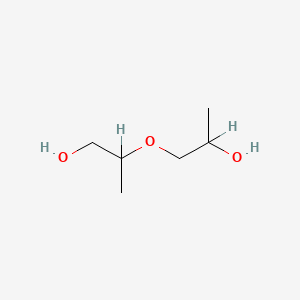

Molecular structure analysis of methyl propyl sulfide reveals details about its conformation and the effects of internal rotation. Laboratory rotational spectroscopy has shown that methyl propyl sulfide exhibits three conformers, with fine splittings arising from the internal rotation of the methyl group attached to the sulfur atom. This study provides valuable insights into the molecular structure and dynamics of methyl propyl sulfide (Tulimat et al., 2020).

Chemical Reactions and Properties

Methyl propyl sulfide participates in various chemical reactions that underscore its reactivity and potential for functionalization. One example is its involvement in redox/condensation cascade reactions catalyzed by iron sulfide, demonstrating its utility in synthesizing complex molecules (Nguyen et al., 2013). Additionally, methyl propyl sulfide and related compounds have been used as substrates in rhodium-catalyzed alkyne carbothiolation, illustrating the versatility of sulfides in organic synthesis (Hooper et al., 2012).

Physical Properties Analysis

The physical properties of methyl propyl sulfide, such as its boiling point, density, and solubility, are crucial for understanding its behavior in various environments and applications. While specific studies on the physical properties of methyl propyl sulfide were not highlighted, the general understanding of alkyl sulfides' physical characteristics can be applied to predict its behavior in different settings.

Chemical Properties Analysis

Methyl propyl sulfide's chemical properties, including its reactivity towards nucleophiles and electrophiles, its role in catalysis, and its stability under various conditions, are essential for its application in synthetic chemistry. The reaction of thiyl radicals, including those derived from methyl sulfides, provides insights into the mechanism of sulfide photolysis and its potential for generating complex sulfur-containing molecules (Rao & Knight, 1972).

Aplicaciones Científicas De Investigación

Conformational Analysis and Methyl Internal Rotation : A study by Tulimat et al. (2020) on methyl n-propyl sulfide focused on its microwave spectrum, revealing three conformers. This research provides crucial spectroscopic parameters, aiding in understanding the molecule's behavior in different environments, including potential interstellar applications (Tulimat et al., 2020).

Molecular Vibrations and Force Fields : Ohsaku (1975) investigated the skeletal conformations of several simple aliphatic sulfides, including methyl propyl sulfide. This research is significant for understanding the molecular vibrations and structural characteristics of alkyl sulfides (Ohsaku, 1975).

C–S Stretching Vibrations and Molecular Conformations : A study by NogamiNorimasa, SugetaHiromu, and MiyazawaTatsuo (1975) on methyl propyl sulfide and related alkyl sulfides examined the correlations between C–S stretching frequencies and internal rotation about specific bonds. This research provides insights into the molecular conformations of these compounds (NogamiNorimasa et al., 1975).

Mercury Bioavailability and Methylation : Benoit, Gilmour, and Mason (2001) investigated the influence of sulfide on mercury bioavailability for methylation by the sulfate-reducing bacterium Desulfobulbus propionicus. This research is crucial for understanding environmental mercury cycling and its biochemical implications (Benoit et al., 2001).

Tetracovalent Sulfur Intermediates : A 1975 study by Minato et al. involved the formation of tetracovalent sulfur intermediates in reactions involving methyl sulfide. This research contributes to the understanding of chemical reactions and mechanisms involving sulfur compounds (Minato et al., 1975).

Vibration Spectra and Rotational Isomerism : Ohta et al. (1977) examined the Raman and infrared spectra of ethyl propyl sulfide and related compounds, contributing to the knowledge of molecular structure and behavior in different states (Ohta et al., 1977).

Toxicological Assessment : Bastaki et al. (2018) conducted a 90-day study on the administration of methyl propyl trisulfide to rats, finding no adverse effects. This research is important for understanding the safety and potential uses of this compound in food and other applications (Bastaki et al., 2018).

Organic Sulfide Removal : Sun, Xiong, and Xu (2008) explored the deodorization of organic sulfides using metal phthalocyanine under visible light. This study is relevant for environmental applications in controlling malodorous compounds (Sun et al., 2008).

Photolysis of Methyl Sulfide Vapor : Rao and Knight (1972) investigated the photolysis of methyl sulfide vapor, providing insights into the chemical reactions and products formed under specific conditions (Rao & Knight, 1972).

Lone Pairs in Methyl Propyl Sulfide : Wolfe and Shi (2000) examined the nature of lone pairs in methyl propyl sulfide and related molecules. Their findings contribute to a deeper understanding of molecular interactions and effects (Wolfe & Shi, 2000).

Mecanismo De Acción

Target of Action

Methyl propyl sulfide is an organic compound with the chemical formula C4H10S . It is characterized by its methyl and propyl functional groups attached to a sulfur atom

Mode of Action

Sulfur-containing compounds are known to undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile (an electron-rich species) attacks an electrophilic carbon, leading to the substitution of one group (e.g., a halogen) by another. This could potentially alter the function of target molecules in the body.

Biochemical Pathways

For instance, they can participate in redox reactions, contributing to the regulation of oxidative stress .

Pharmacokinetics

Its physical properties, such as its boiling point of95.5°C and its solubility in organic solvents , suggest that it could be absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes, potentially involving the liver and kidneys.

Action Environment

The action, efficacy, and stability of Methyl propyl sulfide could be influenced by various environmental factors. For instance, its volatility suggests that it could be lost from pharmaceutical formulations or biological systems unless properly contained. Additionally, its reactivity could be influenced by factors such as pH and the presence of other reactive species.

Propiedades

IUPAC Name |

1-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-3-4-5-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOASGOXWEHUTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073969 | |

| Record name | Propane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl propyl sulfide | |

CAS RN |

3877-15-4 | |

| Record name | Methyl propyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPYL SULPHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXA8RQ27B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Methyl propyl sulfide?

A: Methyl propyl sulfide has the molecular formula C4H10S and a molecular weight of 86.18 g/mol. Spectroscopic data, including Raman and infrared spectra, have been used to characterize its molecular conformation and vibrational modes, specifically focusing on C–S stretching vibrations. [, ] These studies reveal the presence of multiple rotational isomers in the liquid state. []

Q2: How does Methyl propyl sulfide interact with biological systems?

A: While Methyl propyl sulfide has been identified as a volatile component in various biological contexts, such as dog urine [] and the tritrophic interactions between plants, herbivores, and parasitoids, [] its specific interactions with biological targets and downstream effects are not extensively discussed in the provided research papers.

Q3: What is the significance of Methyl propyl sulfide in food science?

A: Methyl propyl sulfide is a volatile sulfur compound found in roasted malt and barley, contributing to the characteristic aromas of these products. [] Its presence is primarily associated with products processed at lower temperatures, such as crystal, amber, and cara malts. []

Q4: How is Methyl propyl sulfide analyzed in complex mixtures?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing Methyl propyl sulfide in complex mixtures. [, , , ] Solid-phase microextraction (SPME) is often employed as a sample preparation technique to concentrate volatile compounds before analysis. [, , ] For enhanced sensitivity and selectivity in detecting sulfur compounds, gas chromatography coupled with sulfur-specific pulsed flame photometric detection can be utilized. []

Q5: Are there any computational chemistry studies on Methyl propyl sulfide?

A: Yes, computational chemistry, including density functional theory (DFT) calculations, has been used to investigate the electronic structure and bonding characteristics of Methyl propyl sulfide. [] These studies have provided insights into the nature of lone pairs on sulfur and oxygen atoms and their contribution to the Edward—Lemieux effect (anomeric effect). []

Q6: Can Methyl propyl sulfide be used in molecular modeling studies?

A: Molecular dynamics simulations have been employed to determine the potentials of mean force for the interaction of Methyl propyl sulfide, representing the methionine side chain, with other hydrophobic molecules in an aqueous environment. [, ] These studies provide valuable data for understanding the behavior of Methyl propyl sulfide in biological systems and can be used in coarse-grained protein folding simulations. [, ]

Q7: What is known about the environmental impact of Methyl propyl sulfide?

A: While the provided research papers do not directly address the environmental impact of Methyl propyl sulfide, its presence as a volatile organic compound in various biological samples suggests its potential release into the environment. [, , ] Further research is needed to evaluate its ecotoxicological effects and potential for biodegradation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)